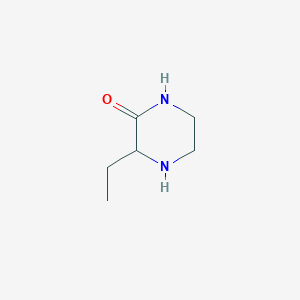

3-Ethyl-piperazin-2-one

説明

Significance of the Piperazinone Scaffold in Medicinal Chemistry and Drug Discovery

The piperazin-2-one (B30754) skeleton is widely regarded as a "privileged scaffold" in medicinal chemistry. chemicalbook.com This concept refers to molecular structures that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile starting point for drug design. chemicalbook.com The unique arrangement of two nitrogen atoms within the six-membered ring, one of which is part of an amide group (a lactam), provides a specific three-dimensional geometry and a rich array of hydrogen bond donors and acceptors. These features are crucial for molecular recognition and interaction with biological macromolecules like proteins and enzymes. chemicalbook.comacs.org

The value of the piperazinone core is evidenced by its presence in a variety of bioactive molecules and approved drugs. ontosight.ai For instance, it forms the central component of the well-known anthelmintic drug Praziquantel. ontosight.ai Furthermore, the scaffold is found in potent natural products with significant anticancer activity, such as (-)-agelastatin A. ontosight.ai The piperazine (B1678402) ring system, in general, is the third most common nitrogen-containing heterocycle found in FDA-approved drugs, highlighting its importance. chemicalbook.comgoogle.com Its incorporation into drug candidates is often a strategic choice to modulate physicochemical properties, such as solubility and basicity, which are critical for favorable pharmacokinetics. chemicalbook.comresearchgate.net Researchers frequently utilize the piperazine moiety as a linker to connect different pharmacophoric elements or as a framework for building molecules with improved biological activity. acs.orgthieme-connect.com

The structural rigidity and capacity for stereochemical diversity also make piperazin-2-ones valuable as conformationally constrained peptidomimetics, which are compounds that mimic the structure and function of peptides. ontosight.ai This has significant implications for developing new drugs that can modulate protein-protein interactions or target peptide receptors with high specificity.

Historical Context of Piperazin-2-one Research

The investigation of piperazin-2-one and its derivatives has evolved over several decades. Early synthetic methods primarily relied on classical condensation reactions. A common historical approach involved the cyclocondensation of a 1,2-diamine, such as ethylenediamine (B42938), with an α-carbonyl ester. These reactions, often conducted under harsh acidic or basic conditions, provided access to the fundamental piperazin-2-one ring system. However, these early methods were often hampered by limitations such as low yields and a lack of regioselectivity, especially when producing substituted derivatives.

Research from the latter half of the 20th century demonstrates the use of piperazin-2-one as a key chemical intermediate for the synthesis of more complex heterocyclic compounds. nih.gov As the importance of the piperazine scaffold in pharmaceuticals became more apparent, efforts intensified to develop more efficient and versatile synthetic routes. This laid the groundwork for modern synthetic chemistry, which now employs advanced catalytic systems to achieve high levels of control and efficiency in constructing these valuable heterocyclic structures.

Current Research Landscape and Future Directions for 3-Ethyl-piperazin-2-one

The current research landscape for piperazin-2-one derivatives is characterized by the development of sophisticated synthetic methodologies and a deeper exploration of their therapeutic potential. While the piperazine heterocycle is common in drug discovery, its chemical diversity has historically been focused on substitutions at the nitrogen atoms, leaving the carbon atoms of the ring underexplored. acs.orgnih.gov Modern research aims to address this by developing methods to create C-substituted piperazinones, thereby expanding the accessible three-dimensional chemical space for drug design. acs.orgnih.gov

Recent advancements include palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and one-pot cascade reactions that allow for the formation of multiple chemical bonds in a single process, providing efficient access to structurally diverse piperazinones. thieme-connect.comdicp.ac.cn There is a particular academic interest in synthesizing enantiomerically pure 3-substituted piperazin-2-one derivatives, often using chiral amino acids as starting materials. nih.govnih.gov

Direct and extensive research focused solely on This compound is limited in publicly available literature. However, its existence is confirmed in chemical databases. synblock.comchemicalbook.com Research on closely related analogues, such as 3,3-diethyl-piperazin-2-one, provides insights into its potential properties and applications. For instance, studies on this diethyl analogue suggest possible utility as a building block for pharmaceuticals targeting the central nervous system and potential interaction with GABA receptors. The ethyl group at the C3 position, compared to an unsubstituted ring, is expected to increase lipophilicity, which can influence pharmacokinetic properties like membrane permeability.

Future research directions for this compound will likely involve:

Novel Synthesis: Development of stereoselective synthetic routes to obtain the (R)- and (S)-enantiomers of this compound, allowing for a thorough investigation of its stereoisomer-specific biological activities.

Biological Screening: Evaluation of the compound and its derivatives against a wide range of biological targets, including those where other piperazinones have shown activity, such as cancer cell lines, viruses, and parasites. ontosight.ai

Scaffold for Libraries: Utilizing this compound as a chiral building block for the synthesis of compound libraries. nih.gov By functionalizing the two nitrogen atoms, a diverse set of novel molecules can be generated for high-throughput screening in drug discovery programs. The presence of the ethyl group provides a specific structural feature that can be explored for optimizing interactions with biological targets.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-ethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-5-6(9)8-4-3-7-5/h5,7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOEQIOVFBREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405711 | |

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90485-52-2 | |

| Record name | 3-Ethyl-piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethyl Piperazin 2 One and Its Analogues

Strategies for the Construction of the Piperazin-2-one (B30754) Ring System

The synthesis of the piperazin-2-one ring is a central focus in the preparation of 3-ethyl-piperazin-2-one and its analogues. The developed strategies are diverse, ranging from classical cyclization reactions to modern metal-catalyzed processes, allowing for the introduction of various substituents on the heterocyclic core. Key approaches include the formation of the ring through cyclization reactions, the chemical modification of related heterocyclic systems, stepwise functionalization, and palladium-catalyzed ring closure. researchgate.net

Cyclization Reactions

Cyclization reactions represent a fundamental and widely utilized strategy for assembling the piperazin-2-one skeleton. These methods can be broadly categorized into those that proceed via direct intramolecular ring-forming steps and those that employ elegant cascade or tandem sequences to build the heterocyclic ring in a single pot. researchgate.net

The formation of the piperazin-2-one ring often culminates in an intramolecular cyclization step. A common approach involves an initial intermolecular reaction to assemble a linear precursor, which then undergoes a ring-closing reaction to furnish the desired heterocycle. For instance, a synthetic route to 2,3-substituted piperazines utilizes an intermolecular aza-Michael reaction followed by a terminal intramolecular SN2 ring closure to form the piperazine (B1678402) core. nih.gov Another established method involves the condensation of a diamine with a suitable partner, such as methyl bromoacetate, followed by deprotection which triggers a spontaneous amide bond formation to yield the lactam ring. nih.gov The feasibility and stereochemical outcome of these ring-closing reactions can often be predicted by established principles, such as Baldwin's rules, which consider the orbital overlap required for efficient cyclization. libretexts.org

Table 1: One-Pot Synthesis of 3-Substituted Piperazin-2-ones via Domino Ring-Opening Cyclization (DROC) acs.org

| Entry | Aldehyde | Diamine | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | N,N'-Dibenzylethylenediamine | 85 | 96 |

| 2 | 4-Cyanobenzaldehyde | N,N'-Dibenzylethylenediamine | 90 | 96 |

| 3 | 4-Bromobenzaldehyde | Ethylenediamine (B42938) | 80 | 99 |

| 4 | 3-Methoxybenzaldehyde | Ethylenediamine | 82 | 98 |

| 5 | Isovaleraldehyde | N,N'-Dibenzylethylenediamine | 45 | 95 |

Reduction of Diketopiperazines and 2-Ketopiperazines

The reduction of a pre-existing heterocyclic core, such as a diketopiperazine, is a viable strategy for the synthesis of piperazin-2-ones. researchgate.net The selective reduction of one of the two carbonyl groups in a 2,5-diketopiperazine can yield the corresponding piperazin-2-one. More commonly, the complete reduction of both carbonyl groups in a chiral 2,5-diketopiperazine using powerful reducing agents like lithium aluminium hydride (LiAlH₄) is employed to produce chiral piperazines. wikipedia.org This implies that a controlled, chemoselective reduction could provide access to the piperazin-2-one scaffold. The synthesis of piperazines is frequently accomplished through the reduction of diketopiperazines or 2-ketopiperazines, highlighting the synthetic connection between these classes of compounds. researchgate.net

Stepwise N-Alkylation and N,N'-Disubstitution Approaches

Stepwise functionalization of the piperazine or piperazin-2-one core through N-alkylation or N,N'-disubstitution offers a versatile route to a wide array of analogues. Piperazine itself can be readily N-alkylated, and depending on the reaction conditions, either mono- or di-alkylated products can be obtained. wikipedia.org Common methods for N-alkylation include nucleophilic substitution with alkyl halides and reductive amination. nih.gov

To achieve selective mono-alkylation, it is often necessary to use a protecting group strategy. For example, one nitrogen of piperazine can be protected with a tert-butoxycarbonyl (Boc) group, directing alkylation to the unprotected nitrogen. Subsequent deprotection yields the mono-alkylated product. researchgate.net A simple synthesis of N-alkylpiperazines involves the alkylation of N-acetylpiperazine, followed by the hydrolysis of the acetyl group. researchgate.net These stepwise approaches allow for the precise installation of various substituents on the nitrogen atoms of the piperazine ring, which is crucial for modulating the pharmacological properties of the final compounds. wm.eduresearchgate.net

Table 2: Examples of N-Alkylation Methods for Piperazine Derivatives

| Starting Material | Alkylating Agent/Method | Product Type | Reference |

|---|---|---|---|

| Piperazine | Phenylacetaldehyde (Reductive Amination) | N,N'-Disubstituted Piperazine | wm.eduresearchgate.net |

| N-Boc-piperazine | Alkyl Halide / K₂CO₃ | N-Alkylated, N'-Boc-Piperazine | researchgate.net |

| N-Acetylpiperazine | Alkyl Bromide / K₂CO₃ | N-Alkyl, N'-Acetylpiperazine | researchgate.net |

| Secondary Amine (e.g., Piperazine derivative) | Alkyl Bromide | N-Alkylated Piperazine | nih.gov |

| Secondary Amine (e.g., Piperazine derivative) | Aldehyde (Reductive Amination) | N-Alkylated Piperazine | nih.gov |

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions have emerged as powerful tools for the construction of carbon-nitrogen bonds and the synthesis of nitrogen-containing heterocycles, including piperazinones. acs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of an amine and an aryl halide, is a key method for creating N-arylpiperazines and has been instrumental in the synthesis of numerous pharmaceuticals. nih.govresearchgate.netnih.govwikipedia.org

More directly, palladium catalysis can be employed to construct the piperazinone ring itself. A novel and modular method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as derivatives of ethylenediamine. acs.orgnih.govorganic-chemistry.org This reaction proceeds under mild conditions, tolerates a wide range of functional groups on both coupling partners, and provides highly substituted piperazines and piperazinones with excellent yield and stereochemical control. nih.govorganic-chemistry.org For example, reacting amino acid-derived substrates with propargyl carbonates in the presence of a palladium catalyst can generate diverse 2-piperazinones. acs.org This strategy offers a significant advantage due to its modularity and efficiency in building complex, biologically relevant scaffolds. organic-chemistry.orgacs.org

Table 3: Palladium-Catalyzed Cyclization for Piperazine Synthesis nih.gov

| Bis-nucleophile | Propargyl Carbonate | Catalyst Loading (mol %) | Time | Yield (%) |

|---|---|---|---|---|

| N,N'-Ditosylethylenediamine | BOC-propargyl alcohol | 3 | 10 min | 98 |

| N,N'-Ditosylethylenediamine | BOC-propargyl alcohol | 1 | 12 h | 91 |

| N,N'-Ditosyl-1,2-diaminopropane | BOC-propargyl alcohol | 3 | 1 h | 92 |

| N,N'-Di-BOC-ethylenediamine | BOC-propargyl alcohol | 3 | 2 h | 95 |

| N-Tosyl-N'-phenylacetyl-ethylenediamine | BOC-propargyl alcohol | 3 | 12 h | 81 |

Visible-Light-Promoted Decarboxylative Annulation Protocols

Visible-light photoredox catalysis has emerged as a powerful and mild method for the construction of complex molecular architectures. One such application is the synthesis of 2-substituted piperazines through a decarboxylative annulation strategy. This process, termed the CarboxyLic Amine Protocol (CLAP), involves the reaction of a glycine-based diamine with various aldehydes to furnish 2-aryl, 2-heteroaryl, and 2-alkyl piperazines. researchgate.net

The reaction is typically initiated by the formation of an imine intermediate from a glycine derivative, such as N-(2-aminoethyl)-N-benzylglycine, and an aldehyde under basic conditions. tcichemicals.com Subsequent irradiation with visible light in the presence of a photoredox catalyst, for instance, an iridium complex like Ir[(ppy)2(dtbbpy)]PF6, triggers a photoinitiated decarboxylative annulation to yield the 2-substituted piperazine. researchgate.net This methodology is adaptable to both batch and continuous flow processes, highlighting its potential for scalability.

A practical example of this protocol involves the reaction of N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate) with 4-fluorobenzaldehyde in the presence of a potassium hydroxide solution in methanol. After the addition of the iridium photocatalyst in acetonitrile (B52724) and irradiation with blue LEDs, 1-benzyl-3-(4-fluorophenyl)piperazine can be isolated in good yield. While this method directly produces piperazines, its principles could be adapted for the synthesis of piperazin-2-one analogues by utilizing appropriate starting materials.

Reductive Amination Approaches

Reductive amination is a cornerstone of amine synthesis and has been effectively applied to the preparation of piperazine and piperazin-2-one derivatives. This method typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

One-pot tandem reductive amination-transamidation-cyclization reactions have been developed to produce substituted piperazin-2-ones in good yields. nih.gov This approach allows for the examination of various amino acid methyl esters and transferable acyl groups to establish the reaction's scope. nih.gov Furthermore, reductive amination has been employed in the synthesis of piperazine-based compounds using mild and selective reducing agents like sodium triacetoxyborohydride. nih.gov For instance, the reaction of a protected piperazine derivative with N-methyl-4-piperidone in the presence of triacetoxyborohydride can proceed in a one-pot fashion. nih.gov

In a route toward 3-substituted piperazine-2-acetic acid esters, a key step involves the reductive amination of a β-ketoester with ammonium acetate and sodium cyanoborohydride to yield a 2,3-substituted 1,4-diamine. mdpi.com This diamine precursor is then carried forward to construct the piperazine ring. mdpi.com It is noteworthy that the conditions of the reductive amination step can be critical for maintaining stereochemical integrity, as racemization has been observed in certain cases. mdpi.com The methylation of a piperazin-2-one derivative has also been achieved through treatment with formaldehyde via reductive amination. dicp.ac.cn

Hydrogenation Methods for Piperazin-2-one Derivatives

Hydrogenation represents a direct and efficient method for the synthesis of saturated heterocyclic systems like piperazin-2-ones from their unsaturated precursors. Both iridium- and palladium-catalyzed hydrogenations have been successfully employed.

A facile route to chiral piperazines involves the Ir-catalyzed hydrogenation of pyrazines that have been activated by alkyl halides. This method is effective for a wide range of substrates, including 3-substituted, 2,3-disubstituted, and 3,5-disubstituted pyrazines, affording the corresponding piperazines with high enantioselectivity (up to 96% ee). semanticscholar.orgacs.orgnih.gov

More directly relevant to the synthesis of piperazin-2-one, a palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed. dicp.ac.cnrsc.orgrsc.org This approach provides a straightforward pathway to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.orgrsc.org The reaction involves the hydrogenation of a variety of 5,6-disubstituted pyrazin-2-ols, which are smoothly converted to the corresponding piperazin-2-ones in high yields and with enantiomeric excesses ranging from 84% to 90%. dicp.ac.cn The electronic properties and the position of substituents on the aromatic ring of the substrate have been noted to influence the enantioselectivity of the reaction. dicp.ac.cn

This palladium-catalyzed hydrogenation of pyrazin-2-ols is believed to proceed through a dynamic kinetic resolution process, which accounts for the high stereoselectivity observed. dicp.ac.cn The practicality of this methodology has been demonstrated by its scalability to the gram scale without a loss of reactivity or enantioselectivity. dicp.ac.cn

| Catalyst System | Substrate | Product | Yield | ee (%) |

| Ir-catalyst | Activated Pyrazines | Chiral Piperazines | Good | up to 96 |

| Pd-catalyst | 5,6-disubstituted pyrazin-2-ols | Chiral Piperazin-2-ones | High | 84-90 |

Enantioselective Synthesis of Chiral this compound

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methodologies for the synthesis of chiral heterocycles, including 3-substituted piperazin-2-ones.

Asymmetric Catalytic Methodologies

Organocatalysis offers a metal-free approach to the enantioselective synthesis of chiral molecules. An organocatalytic linchpin approach has been devised to convert simple aldehydes into enantioenriched 2-oxopiperazines. acs.org This multi-step sequence, which includes chlorination, oxidation, substitution, and cyclization, can produce piperazin-2-ones with various substitution patterns in high yields and selectivities. acs.org

A one-pot protocol has been developed that combines a Knoevenagel reaction, an asymmetric epoxidation, and a domino ring-opening cyclization (DROC). acs.org This method utilizes a quinine-derived urea as an organocatalyst for the stereoselective steps. The reaction of commercial aldehydes with (phenylsulfonyl)acetonitrile, followed by asymmetric epoxidation with cumyl hydroperoxide and subsequent cyclization with a 1,2-diamine, can afford 3-aryl/alkyl piperazin-2-ones in yields ranging from 38% to 90% and with enantiomeric excesses up to 99%. acs.org This methodology has proven versatile for the synthesis of C3-aryl and C3-alkyl substituted piperazin-2-ones. acs.orgnih.gov

| Organocatalyst | Reaction Type | Substrates | Product | Yield (%) | ee (%) |

| Quinine-derived urea | One-pot Knoevenagel/epoxidation/DROC | Aldehydes, (phenylsulfonyl)acetonitrile, 1,2-diamines | 3-Aryl/Alkyl Piperazin-2-ones | 38-90 | up to 99 |

Transition metal catalysis, particularly with palladium, has been instrumental in the development of powerful methods for asymmetric synthesis. The palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones is an elegant approach for producing highly enantioenriched tertiary piperazin-2-ones. nih.govcaltech.edu This reaction allows for the construction of α-tetrasubstituted carbonyl compounds, including those with quaternary centers. caltech.edu

The catalyst system typically involves a palladium source, such as [Pd2(pmdba)3], and a chiral ligand, often an electron-deficient phosphinooxazoline (PHOX) ligand. caltech.edu This methodology has been successfully applied to the synthesis of α-secondary and α-tertiary piperazin-2-ones in good to excellent yields and enantioselectivities. nih.govcaltech.edu The resulting chiral piperazin-2-ones can be further transformed, for example, by reduction to the corresponding chiral piperazines. nih.govcaltech.edu The high levels of enantioselectivity, often reaching ≥99% ee for N-benzoyl lactam substrates, are attributed to noncovalent interactions between the substrate and the ligand in the transition state. mdpi.com

| Catalyst System | Reaction Type | Substrate | Product | Yield | ee (%) |

| [Pd2(pmdba)3] / PHOX ligand | Decarboxylative Allylic Alkylation | N-protected piperazin-2-ones | α-Tertiary Piperazin-2-ones | Good to Excellent | up to ≥99 |

Chiral Pool and Auxiliary-Based Procedures

A primary strategy for synthesizing enantiomerically pure compounds like this compound is to begin with a readily available, inexpensive, and enantiopure starting material. This "chiral pool" approach leverages the stereochemistry inherent in natural products, most commonly amino acids. For instance, a general and efficient route to chiral 3-substituted-piperazine-2-acetic acid esters begins with natural and unnatural amino acids. acs.orgresearchgate.netnih.govnih.gov This multi-step synthesis transforms the starting amino acid into a key chiral 1,2-diamine intermediate, which then undergoes annulation to form the desired piperazine ring system with high enantiomeric purity. nih.govnih.gov Although this method has been successfully applied to synthesize analogues with various substituents (e.g., methyl, benzyl, isobutyl), it has been noted that for certain analogues like 3-phenyl substituted piperazine-2-acetic acid esters, some racemization can occur during the process. researchgate.netnih.govnih.gov

The general sequence starting from an N-Boc protected amino acid involves reduction to the corresponding aldehyde, followed by olefination to form an α,β-unsaturated ester. Subsequent steps create the diamine functionality necessary for the final cyclization into the piperazinone core.

Table 1: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters from Chiral Amino Acids

| Starting Amino Acid | R-group at C3 | Diastereomeric Ratio (cis:trans) |

|---|---|---|

| Alanine | Methyl | 1.1:1 |

| Phenylalanine | Benzyl | 1.3:1 |

| Leucine | Isobutyl | 2.2:1 |

| Valine | Isopropyl | 0.56:1 |

| O-benzyl-serine | CH₂OBn | 1.2:1 |

Data synthesized from research on analogous structures. nih.gov

Chiral auxiliaries offer another robust method for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of an achiral substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. While specific examples detailing the use of chiral auxiliaries for this compound are not extensively documented, the principles are well-established for related heterocyclic systems. For example, asymmetric alkylation of a piperazin-2-one precursor bearing a covalently attached chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, can be used to introduce the ethyl group at the C3 position with high diastereoselectivity. The choice of auxiliary and reaction conditions is critical for maximizing stereochemical control.

Enzyme-Mediated Chiral Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. The reacted and unreacted enantiomers, now being different chemical compounds, can then be separated.

While direct enzymatic resolution of racemic this compound is not widely reported, the strategy has proven effective for structurally related intermediates. Lipases, in particular, are widely used for the resolution of chiral alcohols and amines, which can be precursors to the target piperazinone. For example, the kinetic resolution of chiral alcohols via lipase-catalyzed acylation (or deacylation of a racemic ester) is a common and efficient industrial practice. mdpi.com

A relevant example is the resolution of a key alcohol intermediate in the synthesis of the drug (S)-Ivabradine, which was achieved with high efficiency using Pseudomonas cepacia Lipase (Lipase PS). mdpi.com The enzyme selectively hydrolyzed the acetate of one enantiomer, allowing for the separation of a highly enantioenriched alcohol (96:4 e.r.). mdpi.com This chemoenzymatic approach highlights the potential for similar strategies in the synthesis of enantiopure this compound. A hypothetical resolution process could involve:

Synthesis of a racemic precursor to this compound that contains a hydroxyl or ester functional group.

Enzymatic acylation or hydrolysis using a screened and optimized lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) and acyl donor (e.g., vinyl acetate).

Separation of the resulting enantioenriched product (e.g., an ester) from the unreacted starting material (e.g., an alcohol).

Conversion of the separated, enantiopure intermediate into the final (R)- or (S)-3-ethyl-piperazin-2-one.

This method offers the advantages of mild reaction conditions, high stereoselectivity, and the use of biodegradable catalysts. mdpi.com

Table 2: Representative Lipases in Kinetic Resolution

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase B | Candida antarctica | Esterification, transesterification, amidation |

| Lipase PS | Pseudomonas cepacia | Hydrolysis of esters, resolution of alcohols |

| Lipase AK | Pseudomonas fluorescens | Acylation of alcohols |

This table represents enzymes commonly used in biocatalysis and their potential applicability. mdpi.commdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing piperazin-2-one derivatives, several strategies align with these principles.

The use of heterogeneous catalysts that can be easily recovered and reused is another key aspect of green chemistry. A simplified, one-pot procedure for monosubstituted piperazines utilizes a metal-ion-supported polymeric resin as a catalyst. mdpi.com This heterogeneous catalyst is easily filtered from the reaction mixture and can be reused, reducing waste and cost. The method also employs the protonation of piperazine as a simple and effective protecting group strategy, avoiding the need for traditional protecting groups that require additional steps for introduction and removal. mdpi.com

Furthermore, the choice of solvent is critical. Modern synthetic protocols aim to replace hazardous solvents with more environmentally benign alternatives. For instance, an eco-friendly synthesis of arylpiperazines uses piperazine itself as the solvent, which is a cost-effective and greener alternative to traditional organic solvents. organic-chemistry.org The development of visible-light-promoted reactions, which can often be run under mild conditions, also represents a move toward more sustainable chemical synthesis. organic-chemistry.orgmdpi.com These green approaches are highly applicable to the industrial-scale production of this compound and its analogues, offering pathways that are not only efficient but also environmentally responsible.

Advanced Analytical Techniques for Characterization and Purity Assessment of 3 Ethyl Piperazin 2 One

Spectroscopic Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Ethyl-piperazin-2-one. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their atomic and electronic architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules. It provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H-NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton. The chemical shifts are influenced by the neighboring atoms and functional groups. For instance, protons adjacent to electronegative atoms like nitrogen and the carbonyl group will appear at a lower field (higher ppm). The spectrum would also exhibit spin-spin coupling, where adjacent protons split each other's signals into multiplets (e.g., triplets, quartets), providing information on the connectivity of the atoms. rsc.orgresearchgate.net The presence of conformers, resulting from the restricted rotation of the amide bond, can lead to the appearance of multiple signals for a single proton, often observed in piperazine (B1678402) derivatives at different temperatures. rsc.orgresearchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shift of each carbon is characteristic of its hybridization and electronic environment. Carbonyl carbons are particularly distinct, appearing significantly downfield (160-220 ppm). libretexts.org Aliphatic carbons attached to nitrogen atoms are also shifted downfield compared to simple alkanes. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H-NMR | -CH₂- (Ethyl) | ~2.5-2.7 | Quartet (q) |

| -CH₃ (Ethyl) | ~1.1-1.3 | Triplet (t) | |

| -CH- (Ring C3) | ~3.3-3.5 | Multiplet (m) | |

| -CH₂- (Ring C5) | ~3.0-3.2 | Multiplet (m) | |

| -CH₂- (Ring C6) | ~2.8-3.0 | Multiplet (m) | |

| N-H (Ring N1) | Variable, broad | Singlet (s) | |

| N-H (Ring N4) | Variable, broad | Singlet (s) | |

| ¹³C-NMR | C=O (C2) | ~170-175 | - |

| -CH- (C3) | ~55-60 | - | |

| -CH₂- (C5) | ~45-50 | - | |

| -CH₂- (C6) | ~40-45 | - | |

| -CH₂- (Ethyl) | ~25-30 | - | |

| -CH₃ (Ethyl) | ~10-15 | - |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), can determine the elemental composition of a molecule with high accuracy, confirming its molecular formula.

For this compound (Molecular Formula: C₆H₁₂N₂O, Molecular Weight: 142.17 g/mol ), ESI-HRMS would be expected to show a prominent protonated molecular ion [M+H]⁺ at an m/z value corresponding to its exact mass. acs.orgnih.gov

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. The fragmentation pattern is characteristic of the molecule's structure. For piperazine derivatives, fragmentation is often initiated at the nitrogen atoms, leading to the cleavage of the piperazine ring and loss of side chains. researchgate.net This fragmentation data is crucial for structural confirmation and distinguishing between isomers. auburn.eduresearchgate.net

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Description |

| ESI-HRMS | [M+H]⁺ | 143.1028 | Protonated molecular ion |

| MS/MS | Various | < 143 | Characteristic fragment ions resulting from ring cleavage and loss of the ethyl group. |

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a fingerprint of the functional groups present.

For this compound, the FTIR spectrum would display characteristic absorption bands confirming its key structural features. The presence of a secondary amide (lactam) and secondary amine groups within the piperazine ring, as well as the aliphatic ethyl group, would be clearly identifiable. nih.govrsc.org

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amine & Amide | 3200-3400 (broad) |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850-3000 |

| C=O Stretch | Amide (Lactam) | 1640-1680 (strong) |

| N-H Bend | Amine & Amide | 1550-1650 |

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The wavelength of maximum absorbance (λmax) is related to the electronic structure of the molecule, particularly the presence of chromophores and conjugation. utoronto.ca

As an aliphatic lactam, this compound lacks an extensive conjugated system. Therefore, it is expected to exhibit only weak absorption in the far UV region, typically corresponding to the n → π* electronic transition of the carbonyl group in the amide. libretexts.org This absorption would likely occur at a wavelength below 220 nm. The absence of significant absorption in the 220-800 nm range can be used to confirm the lack of aromatic impurities.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. mdpi.com It relies on the inelastic scattering of monochromatic light from a laser source. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would show signals corresponding to the vibrations of its carbon skeleton and functional groups. Studies on piperazine itself have shown that Raman spectroscopy is effective in identifying different conformational states (e.g., chair vs. boat conformations) of the ring structure. researchgate.net This technique can thus provide valuable insights into the conformational preferences of the molecule in different states (solid, solution). researchgate.netultraphysicalsciences.org

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of this compound by separating it from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used method for this purpose.

In a typical reverse-phase HPLC (RP-HPLC) setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). jocpr.comsielc.com The separation is based on the differential partitioning of the analyte and impurities between the two phases. Due to its polar nature, this compound would elute relatively quickly under standard RP-HPLC conditions. The method can be optimized by adjusting the mobile phase composition, pH, and flow rate to achieve effective separation. nih.gov A UV detector is commonly used, set to a low wavelength (e.g., ~210 nm) to detect the amide chromophore. This technique allows for the precise quantification of the compound and its impurities. jocpr.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher efficiency, resolution, and speed. A UPLC method can reduce analysis times from minutes to seconds while improving the separation of closely related impurities.

The primary advantages of UPLC for the analysis of this compound include:

Increased Throughput: Faster run times allow for the analysis of more samples in a given period.

Improved Resolution: Enhanced ability to separate the main compound from process-related impurities or degradation products.

Higher Sensitivity: Sharper, narrower peaks lead to greater peak heights and improved signal-to-noise ratios, which is beneficial for detecting trace impurities. researchgate.net

UPLC is frequently coupled with mass spectrometry (UPLC-MS/MS), providing a highly sensitive and selective method for both quantification and identification of impurities, even at very low levels. researchgate.net

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

| Feature | HPLC | UPLC |

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | 15 - 30 min | 1 - 5 min |

| System Pressure | 400 - 600 bar | 600 - 1200 bar |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov this compound, with a molecular weight of 128.17 g/mol , is sufficiently volatile for GC analysis. evitachem.com

In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column. As components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The high energy of EI (70 eV) causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical "fingerprint." nih.gov

For this compound (C₆H₁₂N₂O), the mass spectrum would be expected to show a molecular ion peak (M⁺) at an m/z of 128. The fragmentation pattern would provide structural information. Based on studies of other piperazine derivatives, key fragmentation pathways often involve cleavage of the piperazine ring and loss of substituents. researchgate.netresearchgate.net

Expected Fragmentation for this compound:

Loss of the ethyl group: A fragment corresponding to [M - 29]⁺ (loss of •CH₂CH₃) would be expected at m/z 99.

Ring Cleavage: The piperazine ring itself can fragment. A characteristic ion for the piperazine moiety is often seen at m/z 56 (C₃H₆N⁺). researchgate.net

Alpha Cleavage: Cleavage adjacent to the carbonyl group or the nitrogen atoms is also likely.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 128 | Molecular Ion [C₆H₁₂N₂O]⁺ |

| 99 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 85 | [M - C₂H₅N]⁺ (Loss of ethyl aziridine (B145994) fragment) |

| 70 | [C₄H₆N₂]⁺ (Piperazinone ring fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |

| Note: This table is predictive and based on general fragmentation rules and data from related structures. Actual fragmentation would need to be confirmed experimentally. |

X-ray Diffraction (XRD) for Structural Elucidation

For cyclic structures like this compound, XRD is invaluable for confirming:

Connectivity: The exact bonding arrangement of all atoms.

Conformation: The spatial orientation of the ring. Piperazine rings typically adopt a stable chair conformation, and XRD can confirm this and determine the orientation (axial or equatorial) of the ethyl substituent. researchgate.netnih.gov

Stereochemistry: If chiral centers are present, XRD can determine the absolute configuration.

Intermolecular Interactions: It reveals how molecules pack together in the crystal, identifying hydrogen bonds and other non-covalent interactions that influence the material's physical properties.

The analysis of a suitable single crystal of this compound would provide definitive structural data, which is the gold standard for structural elucidation. koreascience.kr

Table 4: Information Gained from a Single-Crystal XRD Analysis

| Parameter | Description |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements present in the crystal structure. |

| Atomic Coordinates | The precise (x, y, z) position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of the distances and angles between bonded atoms. |

| Torsional Angles | Describes the conformation of the molecule (e.g., the pucker of the ring). |

| Crystal Packing | Information on hydrogen bonding and other intermolecular forces. |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. This comparison serves as a crucial check of purity; a pure sample's experimental values should align closely with the theoretical values.

For this compound, the molecular formula is C₆H₁₂N₂O. evitachem.com The theoretical elemental composition is calculated based on the atomic weights of its constituent elements. A significant deviation between the experimental and theoretical values would indicate the presence of impurities (e.g., residual solvents, inorganic salts, or other organic byproducts).

Table 5: Theoretical vs. Experimental Elemental Composition for C₆H₁₂N₂O

| Element | Molecular Formula | Theoretical % | Experimental % (Acceptable Range) |

| Carbon (C) | C₆H₁₂N₂O | 56.23% | 56.23% ± 0.4% |

| Hydrogen (H) | C₆H₁₂N₂O | 9.44% | 9.44% ± 0.4% |

| Nitrogen (N) | C₆H₁₂N₂O | 21.86% | 21.86% ± 0.4% |

| Oxygen (O)* | C₆H₁₂N₂O | 12.48% | (Typically calculated by difference) |

| Note: Oxygen is not typically measured directly but is calculated by subtracting the sum of the other elemental percentages from 100%. The acceptable range for experimental results is generally within ±0.4% of the theoretical value. |

Pharmacological and Biological Investigations of 3 Ethyl Piperazin 2 One Derivatives

General Biological Activities of Piperazinone Scaffolds

The versatility of the piperazinone ring system allows for the synthesis of a diverse range of derivatives with significant therapeutic potential. Researchers have extensively explored this scaffold to develop novel agents for various diseases.

Piperazine (B1678402) derivatives have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a spectrum of pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Activity:

The global challenge of microbial resistance has spurred the development of new antimicrobial agents, with piperazine derivatives showing considerable promise. nih.gov A variety of synthesized piperazine derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain 1-[2-(aryl amino-2-oxoethyl) amino]-4-(N-methyl piperazino)-benzene derivatives have shown strong activity against Staphylococcus aureus and Escherichia coli. nih.gov In another study, piperazine-substituted pyranopyridines were synthesized and evaluated for their antimicrobial properties. nih.gov The antibacterial activity of these compounds is often attributed to the presence of the piperazine nucleus, which can be modified to enhance potency. google.com For example, the incorporation of electron-withdrawing groups such as chloro, bromo, or nitro groups on the piperazine scaffold has been shown to enhance antibacterial activity. researchgate.net

Antifungal Activity:

Piperazine derivatives have also been investigated for their antifungal properties. Studies have shown that certain derivatives exhibit broad-spectrum activity against various fungal strains, including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netbenthamdirect.com The antifungal efficacy of these compounds is often compared to standard drugs like fluconazole. nih.gov For example, a series of flavonol derivatives containing piperazine and quinoxaline moieties demonstrated good antifungal activity against several fungi, with one compound, N5, showing superior efficacy against Phomopsis sp and Phytophthora capsica compared to azoxystrobin. researchgate.net The mechanism of action for some of these derivatives involves damaging the fungal cell membrane integrity. researchgate.net

Antitubercular Activity:

Tuberculosis remains a significant global health threat, and the piperazine scaffold has been a key component in the development of new antitubercular agents. medchemexpress.com Pyrazinamide, a first-line anti-tuberculosis drug, contains a pyrazine ring, which is structurally related to piperazine. nih.gov Numerous studies have focused on synthesizing novel piperazine derivatives and evaluating their activity against Mycobacterium tuberculosis. medchemexpress.comnih.govmdpi.comapjhs.com For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives exhibited significant activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM. nih.govapjhs.com Another study on N-(amino)piperazinyl benzothiazinone derivatives showed potent activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis. medchemexpress.com

Table 1: Selected Piperazinone Derivatives and their Antimicrobial Activity

| Compound Type | Target Organism | Activity | Reference |

|---|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | Mycobacterium tuberculosis H37Ra | IC50: 1.35 to 2.18 μM | nih.govapjhs.com |

| N-(amino)piperazinyl benzothiazinone derivatives | M. tuberculosis H37Rv and MDR-MTB strains | MIC: 4.00 - <1 ng/mL | medchemexpress.com |

| Flavonol derivatives containing piperazine (N5) | Phomopsis sp, Phytophthora capsica | EC50: 12.9 and 25.8 μg/mL, respectively | researchgate.net |

| Pyrimidine incorporated piperazine derivatives (4b, 4d, 5a, 5b) | S. aureus, B. subtilis, E. coli, S. paratyphi-A | Good activity at 40 μg/ml | nih.gov |

| Pyrimidine incorporated piperazine derivatives (4a, 4d, 4e, 5c, 5e) | A. niger, P. notatum, A. fumigates, C. albicans | Significant activity at 40 μg/ml | nih.gov |

The piperazinone scaffold is a key structural motif in a number of anticancer agents, and research continues to explore its potential in developing new and effective cancer therapies.

Derivatives of piperazin-2-one (B30754) have been synthesized and evaluated for their cytotoxic activity against a variety of cancer cell lines. nih.govmedchemexpress.comnih.gov For example, a series of 1-(3-chlorophenyl)piperazin-2-one derivatives were prepared, and the compound with a guanidine substituent (7g) demonstrated the highest potency against colon cancer (HT-29) and lung cancer (A549) cell lines, even showing better cytotoxicity than doxorubicin in some cases. medchemexpress.com Another study reported that a phosphonate derivative bearing a TADDOL-derived moiety and a monocyclic diamine with a trifluoromethyl substituent exhibited significant cytotoxic effects. nih.gov

The mechanism of action of these compounds can vary. Some piperazinone derivatives have been found to induce apoptosis in cancer cells. For instance, phosphonic derivatives of octahydroquinoxalin-2(1H)-one, which share structural similarities with piperazinones, were found to induce apoptosis associated with increased caspase 3/7 activity. nih.gov Furthermore, some benzothiazole-piperazine derivatives have been shown to cause apoptosis by inducing cell cycle arrest at the subG1 phase. nih.govresearchgate.net

The versatility of the piperazine ring allows for its incorporation into various molecular structures to enhance anticancer activity. For example, piperazine derivatives of vindoline, a natural compound, have shown significant antiproliferative effects against a panel of 60 human tumor cell lines. google.comnih.gov Specifically, derivatives with N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl substituents on the piperazine ring were identified as highly potent candidates. google.com

Table 2: Cytotoxic Activity of Selected Piperazinone Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50/GI50 Value | Reference |

|---|---|---|---|

| Guanidine derivative of 1-(3-chlorophenyl)piperazin-2-one (7g) | HT-29 (colon), A549 (lung) | <2 µM | medchemexpress.com |

| Thiourea derivative of 1-(3-chlorophenyl)piperazin-2-one (7f) | HT-29 (colon), A549 (lung) | Potent activity | medchemexpress.com |

| Hydrazide derivative of 1-(3-chlorophenyl)piperazin-2-one (7c) | HT-29 (colon), A549 (lung) | Potent activity | medchemexpress.com |

| Benzothiazole-piperazine derivative (1d) | HUH-7 (hepatocellular), MCF-7 (breast), HCT-116 (colorectal) | GI50: 3.1 µM (HUH-7) | researchgate.net |

| Vindoline-piperazine conjugate (23) | MDA-MB-468 (breast) | GI50 = 1.00 μM | nih.gov |

| Vindoline-piperazine conjugate (25) | HOP-92 (non-small cell lung) | GI50 = 1.35 μM | nih.gov |

Piperazine derivatives have emerged as promising candidates in the search for new anti-inflammatory agents. google.comnih.govnih.gov The piperazine scaffold can be found in compounds that modulate the inflammatory response through various mechanisms.

Studies have shown that certain piperazine derivatives can reduce inflammation in animal models. For example, a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), was found to decrease acetic acid-induced writhing and reduce paw edema in the carrageenan test. medchemexpress.com This compound also reduced cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α in a pleurisy test. medchemexpress.com

Other research has focused on synthesizing and evaluating the anti-inflammatory effects of derivatives of existing drugs. For instance, new piperazine derivatives of the H1-antihistamine cyclizine showed a remarkable ability to decrease acute inflammation. nih.gov Furthermore, a series of methyl salicylate derivatives bearing a piperazine moiety exhibited potent anti-inflammatory activities, with some compounds showing efficacy comparable to or even higher than aspirin and indomethacin. researchgate.net

The mechanism of anti-inflammatory action for some piperazine derivatives involves the inhibition of key inflammatory mediators. For example, one study found that a methyl salicylate derivative with a piperazine moiety could significantly inhibit the release of lipopolysaccharide (LPS)-induced interleukin (IL)-6 and tumor necrosis factor (TNF)-α in a dose-dependent manner and also attenuated LPS-induced cyclooxygenase (COX)-2 up-regulation. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Piperazine Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) | Carrageenan-induced paw edema, Pleurisy test | Reduced edema, cell migration, and levels of IL-1β and TNF-α. | medchemexpress.com |

| New derivatives of Cyclizine | Acute inflammation models | Remarkably decreased acute inflammation. | nih.gov |

| Methyl salicylate derivatives with piperazine (M15, M16) | Xylol-induced ear edema, Carrageenan-induced paw edema | Higher activity than aspirin, equal to indomethacin. | researchgate.net |

| Methyl salicylate derivative with piperazine (M16) | LPS-stimulated RAW264.7 macrophages | Significantly inhibited TNF-α and IL-6 release; attenuated COX-2 up-regulation. | researchgate.net |

| Piperazine derivatives PD-1 and PD-2 | In vitro assays | Inhibition of nitrite production and TNF-α generation in a dose-dependent manner. | nih.govapjhs.com |

The piperazine scaffold is a cornerstone in the development of drugs targeting the central nervous system, with numerous derivatives showing a wide range of neuropharmacological activities. researchgate.netapjhs.com

Neuroprotective Effects:

Piperazine derivatives have been investigated for their potential to treat neurodegenerative disorders such as Alzheimer's disease. nih.govmedchemexpress.comnih.gov One study identified a piperazine compound (PPZ) that potentiates TRPC6 channels and demonstrated a neuroprotective mechanism based on the activation of neuronal store-operated calcium entry in dendritic spines. medchemexpress.comnih.gov This compound was also shown to restore long-term potentiation in hippocampal slices from a mouse model of Alzheimer's disease. medchemexpress.comnih.gov Another promising approach involves the design of multi-effect piperazine derivatives that can simultaneously target both amyloid and Tau pathologies, the key hallmarks of Alzheimer's disease. nih.gov A hybrid molecule was developed that reduced both amyloid deposition and neurofibrillary degeneration, and preserved memory in a preclinical model. nih.gov

General CNS Activities:

Piperazine derivatives are known to interact with various neurotransmitter systems in the brain. google.com They have been shown to have activity on receptors for serotonin, dopamine, and GABA, among others. nih.govgoogle.com This broad spectrum of activity has led to their investigation for various CNS conditions. For example, the piperazine derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) has demonstrated anxiolytic-like activity mediated by the serotonergic system and the benzodiazepine site of the GABAA receptor. nih.gov

The introduction of the piperazine group into natural product structures has also been shown to enhance neuroprotective activity. mdpi.com For instance, piperazine derivatives of tropolone showed potent protective activity against glutamate-induced toxicity in HT22 cells. mdpi.com

The piperazine nucleus is a key component of many drugs used to treat psychiatric disorders, including depression and psychosis.

Antidepressant Properties:

Several piperazine derivatives have been evaluated for their antidepressant-like effects. The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) not only showed anxiolytic-like effects but also potential antidepressant-like activity, which was found to be mediated through the serotonergic system. nih.gov Another piperazine derivative, LQFM212, demonstrated an antidepressant-like effect in the forced swimming test in mice. This effect was associated with the monoaminergic pathway and an increase in hippocampal brain-derived neurotrophic factor (BDNF) levels. The versatility of the piperazine scaffold allows for the development of multi-target agents that could be beneficial for treating comorbid anxiety and depression.

Antipsychotic Properties:

The development of atypical antipsychotics has often involved the incorporation of a piperazine moiety. These compounds typically exhibit affinities for multiple receptors, including dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors. For example, a series of novel amide-piperidine (piperazine) derivatives were optimized, and one compound (compound 11) showed high affinity for D2, 5-HT1A, and 5-HT2A receptors with low affinity for other receptors, suggesting a favorable side effect profile. In vivo studies confirmed its antipsychotic potential by reducing apomorphine-induced climbing and MK-801-induced hyperactivity without causing catalepsy. Similarly, a series of benzoxazole-piperidine (piperazine) derivatives were developed, with one compound (compound 29) showing a promising multi-target profile as a potential antipsychotic treatment.

The piperazine scaffold has proven to be a valuable component in the design of antiviral agents, with derivatives showing activity against a range of viruses. nih.gov

Research has demonstrated the anti-HIV activity of compounds containing a 2-piperazinone scaffold. nih.gov Phenylalanine derivatives incorporating this moiety were found to have enhanced anti-HIV activity. nih.gov

More recently, a novel piperazinone-fused hydroxypyridinone scaffold was identified as an inhibitor of herpes simplex virus (HSV) gene transcription and viral replication. medchemexpress.com A lead compound from this series, A50, demonstrated good antiviral efficacy against both acyclovir-sensitive and -resistant HSV strains with low cytotoxicity. medchemexpress.com Its mechanism of action was found to be distinct from that of acyclovir, involving the inhibition of viral gene transcription at an early stage and a later stage of viral replication. medchemexpress.com

Piperazine derivatives have also been investigated for their activity against other viruses. For example, piperazine-substituted pyranopyridines have been shown to act as inhibitors of hepatitis B virus (HBV) virion production. nih.gov Furthermore, functionalized piperazine derivatives have been identified as having anti-norovirus activity. apjhs.com A series of antipicornaviral agents containing piperazinyl moieties were synthesized with the objective of obtaining compounds with a broad spectrum of antirhinovirus activity. Additionally, piperazine derivatives have been explored as potential inhibitors of the respiratory syncytial virus (RSV) fusion process. nih.gov

Antimalarial Activity

The piperazine nucleus is a recognized scaffold in the development of antimalarial agents. Research into piperazine-containing 4(1H)-quinolones has identified compounds with potent activity against Plasmodium falciparum. Structure-activity relationship (SAR) studies on these quinolones revealed that piperazine substitution at the 7-position of the quinolone core is a key determinant of antimalarial potency. For instance, N-phenylpiperazinyl-4(1H)-quinolone derivatives demonstrated significant efficacy, with EC50 values as low as 4.5 nM against the W2 strain of the parasite nih.gov.

Further investigations showed that the nature of the linker between the piperazine and the quinolone core influences activity. Derivatives with the piperazine ring directly attached to the 4(1H)-quinolone core were generally more active than those connected by an ethylene linker nih.gov. Similarly, piperazine-tethered thiazole compounds have been identified as having promising antiplasmodial activity, particularly against chloroquine-resistant strains of P. falciparum mdpi.com. One such derivative exhibited an antiplasmodial EC50 of 102 nM against the Dd2 strain mdpi.com. The unsubstituted secondary amino group on the arylpiperazine was found to be crucial for activity against resistant strains researchgate.net.

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, LSD1, ACAT-1)

Derivatives of piperazin-2-one have been extensively studied as inhibitors of various enzymes implicated in human diseases.

Acetylcholinesterase and Butyrylcholinesterase Inhibition: The piperazine scaffold is a component of several inhibitors targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. A series of phthalimide-piperazine derivatives were synthesized and evaluated, with some compounds showing notable AChE inhibitory activity. For example, a derivative featuring a 4-fluorophenyl moiety displayed an IC50 value of 16.42 µM against AChE nih.gov. Other studies on benzothiazole–piperazine hybrids also identified potent and selective AChE inhibitors, with one compound exhibiting an IC50 of 2.31 µM rsc.org. N-methyl-piperazine chalcones have been identified as dual inhibitors of monoamine oxidase-B (MAO-B) and AChE, with some compounds showing AChE inhibition in the low micromolar range semanticscholar.org.

| Compound Class | Target Enzyme | IC50 / Ki Value |

| Phthalimide-piperazine derivative | Acetylcholinesterase (AChE) | IC50 = 16.42 µM |

| Benzothiazole–piperazine hybrid | Acetylcholinesterase (AChE) | IC50 = 2.31 µM |

| N-methyl-piperazine chalcones | Acetylcholinesterase (AChE) | IC50 = 2.26 - 8.10 µM |

| Piperazine-2-carboxylic acid hydroxamates | Butyrylcholinesterase (BChE) | Ki = 1.6 nM |

Lysine-Specific Demethylase 1 (LSD1) Inhibition: The piperazine ring is a feature in some inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in cancer therapy. While many LSD1 inhibitors are derived from tranylcypromine, novel scaffolds incorporating piperazine have been explored to improve potency and selectivity researchgate.netnih.gov. These efforts aim to exploit the substrate binding pocket of LSD1 for the development of both reversible and irreversible inhibitors nih.gov.

Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) Inhibition: Piperazine derivatives have emerged as potent inhibitors of acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1), an enzyme involved in cholesterol esterification and implicated in atherosclerosis. The insertion of a piperazine unit into the linker of a lead compound led to the development of K-604, an aqueous-soluble and potent ACAT-1 inhibitor with 229-fold selectivity over ACAT-2 researchgate.net. This modification significantly improved oral absorption and bioavailability, highlighting the utility of the piperazine scaffold in optimizing pharmacokinetic properties researchgate.netnih.govfigshare.com.

Receptor Modulation (e.g., Histamine (B1213489) H3 Receptor, Sigma-1 Receptor, Serotonin Receptors)

The piperazine moiety is a well-established pharmacophore for targeting G-protein coupled receptors (GPCRs) and other receptors in the central nervous system (CNS).

Histamine H3 Receptor and Sigma-1 Receptor Modulation: Piperazine derivatives have been investigated as antagonists for the Histamine H3 receptor (H3R), a key regulator of neurotransmitter release nih.govfrontiersin.org. Interestingly, many H3R antagonists also exhibit high affinity for Sigma-1 receptors (σ1R), leading to the development of dual-target ligands nih.govacs.org. The σ1R is a chaperone protein that modulates various neurotransmitter systems and is a target for treating pain and neurological disorders nih.govnih.gov. Studies comparing piperazine and piperidine cores in these dual-target ligands have shown that the choice of the basic moiety is a critical determinant for σ1R affinity, with piperidine often being favored for high dual affinity nih.govacs.org. For certain piperazine derivatives, there was no clear influence of the alkyl linker length on σ1R affinity nih.gov.

| Compound Class | Target Receptor | Binding Affinity (Ki) |

| Piperazine Derivative (Compound 16) | Histamine H3 Receptor (hH3R) | 12.7 nM |

| Piperazine Derivative (Compound 16) | Sigma-1 Receptor (σ1R) | 37.8 nM |

| Benzylpiperazine Derivative (Compound 15) | Sigma-1 Receptor (σ1R) | 1.6 nM |

Serotonin Receptor Modulation: Arylpiperazine derivatives are classic ligands for various serotonin (5-HT) receptors. Depending on the substitution pattern on the aromatic ring and the terminal fragment, these compounds can act as selective or non-selective agents at different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 acs.org. For example, meta-chlorophenylpiperazine is known to interact with serotonergic receptors ijrrjournal.com. The pharmacological profiles of these derivatives indicate their potential for treating CNS disorders like anxiety and depression silae.itnih.gov.

Structure-Activity Relationship (SAR) Studies of 3-Ethyl-piperazin-2-one Analogues

Understanding the relationship between the chemical structure of piperazin-2-one analogues and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Activity

SAR studies have consistently shown that modifications to the piperazine ring system significantly influence biological activity. The structural diversity of these derivatives allows for extensive modifications that can alter physicochemical properties and interactions with biological targets researchgate.net.

In the context of antimalarial activity, substitution of the terminal secondary amino group of arylpiperazines leads to a dramatic loss of potency against resistant parasite strains researchgate.net. For AChE inhibitors, substitutions on the phenacyl group of phthalimide-piperazine derivatives modulated potency, with a 4-fluoro substituent proving to be the most effective among a tested series nih.gov. For dual H3R/σ1R ligands, extending the alkyl linker length in certain tert-butyl piperazine analogues led to a decrease in affinity for the H3R nih.gov.

Stereochemical Influences on Pharmacological Profiles

Chirality plays a critical role in the pharmacological profiles of piperazine derivatives. The asymmetric synthesis of carbon-substituted piperazine-2-ones has been a focus of research, as the stereochemistry of these compounds can dictate their interaction with biological targets rsc.org. It is well-established that the enantiomers of a chiral drug can have different pharmacological and pharmacokinetic properties nih.gov.

Studies on chiral methyl-substituted aryl piperazinium compounds demonstrated that stereoisomers exhibit distinct selectivity for different nicotinic acetylcholine receptor subtypes. The stereochemistry at the C2 position of the piperazine ring was confirmed by X-ray crystallography, revealing that the methyl group preferentially occupies an equatorial position to minimize strain nih.gov. This highlights the importance of controlling stereochemistry to achieve desired receptor selectivity and potency.

Conformational Analysis and its Correlation with Biological Target Interactions

The conformational flexibility of the piperazine ring is a key factor in its interaction with biological targets nih.gov. The ability of the piperazine ring to adopt different conformations, such as chair or twist-boat, allows it to fit optimally into diverse binding pockets rsc.org.

Molecular modeling studies, including docking and molecular dynamics simulations, have been used to predict the binding modes of piperazine derivatives. For inhibitors of HIV-1 gp120, the conformational adaptability of the molecules upon forming a complex with the protein was found to be highly important for their inhibitory activity nih.gov. This suggests that the flexibility of these ligands is a more critical design parameter than often assumed. Similarly, conformational analysis of 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity was used to design pharmacophore models that characterize the ideal three-dimensional arrangement of features for binding to the target receptor nih.gov.

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological assessment of this compound derivatives encompasses a range of in vitro and in vivo studies to determine their biological activities, therapeutic potential, and pharmacokinetic profiles. These investigations are crucial in identifying lead compounds for further development.

Cell-Based Assays for Specific Biological Activities (e.g., Growth Inhibition)

Cell-based assays are fundamental in the preliminary screening of this compound derivatives, particularly for identifying cytotoxic and antiproliferative effects against cancer cell lines.

Researchers have synthesized various series of piperazin-2-one derivatives and evaluated their cytotoxic potential using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay and the CellTiter-Blue Cell Viability Assay. nih.govmdpi.com In one study, novel piperazin-2-one derivatives were tested for their effects on colon cancer (HT-29), lung cancer (A549), and normal fetal lung fibroblast (MRC-5) cell lines. nih.gov The findings indicated that certain substitutions, such as guanidine, thiourea, and hydrazide, enhanced cytotoxicity against all tested cell lines. nih.gov Notably, the guanidine-substituted derivative showed the highest potency, even surpassing the efficacy of the standard drug doxorubicin against the cancer cell lines. nih.gov All tested compounds in this series exhibited lower cytotoxic activity against the normal cell line compared to the cancer cell lines, suggesting a degree of selectivity. nih.gov

Another study focused on arylpiperazine derivatives and their cytotoxic effects on human prostate cancer cell lines, including PC-3, LNCaP, and DU145, using a CCK-8 assay. mdpi.com Specific derivatives exhibited strong cytotoxic activities, particularly against LNCaP and DU145 cells. mdpi.com For instance, the introduction of a pyrimidinyl group at the 4-position of the piperazine ring was found to be beneficial for anticancer activity against DU145 cells. mdpi.com

Furthermore, piperazine-tethered benzofuran derivatives have been evaluated for their antiproliferative activity against pancreatic (Panc-1), breast (MCF-7), and lung (A549) cancer cell lines. nih.gov Several of these compounds showed promising cytotoxic activities, which correlated with their enzyme inhibitory function. nih.gov Similarly, a library of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives was screened against a panel of cancer cells, including BT-474, HeLa, and MCF-7, with one compound displaying particularly high cytotoxicity against the BT-474 breast cancer cell line. rsc.org

Table 1: Cytotoxic Activity of Selected Piperazin-2-one Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 7g (Guanidine derivative) | HT-29 (Colon Cancer) | 2.5 | nih.gov |

| 7g (Guanidine derivative) | A549 (Lung Cancer) | 7.5 | nih.gov |

| 7g (Guanidine derivative) | MRC-5 (Normal Lung) | 125 | nih.gov |

| Compound 8 | DU145 (Prostate Cancer) | 8.25 | mdpi.com |

| Compound 9 | LNCaP (Prostate Cancer) | < 5 | mdpi.com |

| Compound 15 | LNCaP (Prostate Cancer) | < 5 | mdpi.com |

| Compound 10ec | BT-474 (Breast Cancer) | 0.99 | rsc.org |

Receptor Binding and Enzyme Inhibition Assays

To elucidate the mechanism of action, derivatives are subjected to receptor binding and enzyme inhibition assays. These studies help identify specific molecular targets.

Piperazine derivatives have been widely investigated as kinase inhibitors. nih.gov A series of 3-(piperazinylmethyl)benzofuran derivatives were designed and evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Several compounds in this series demonstrated potent inhibitory activity against CDK2, with IC₅₀ values comparable or superior to the reference standard, staurosporine. nih.gov For example, compounds 9h , 11d , 11e , and 13c showed potent inhibition with IC₅₀ values of 40.91 nM, 41.70 nM, 46.88 nM, and 52.63 nM, respectively. nih.gov In addition to kinase inhibition, certain piperazine-integrated triazole conjugates have been identified as inhibitors of tubulin polymerization, binding to the colchicine binding site and thereby inducing apoptosis. rsc.org

The piperazine scaffold is also prevalent in ligands targeting various neurotransmitter receptors. Binding studies have revealed that piperazine derivatives can interact with high affinity at histamine H3 (H₃R) and sigma-1 (σ₁R) receptors. nih.gov A comparative study of piperazine and piperidine derivatives showed that the piperidine moiety was a critical structural element for dual H₃/σ₁ receptor activity. nih.gov For instance, replacing a piperazine ring with piperidine in one compound pair dramatically increased affinity for the σ₁R (Kᵢ changing from 1531 nM to 3.64 nM) without significantly affecting H₃R affinity. nih.gov Other studies have reviewed the broad activity of piperazine derivatives on receptors such as serotonin, dopamine, and GABA receptors. ijrrjournal.comwikipedia.org Cetirizine, a well-known piperazine derivative, acts as a highly selective H₁ receptor antagonist with a Kᵢ value of approximately 6 nM. wikipedia.org

Table 2: Enzyme and Receptor Inhibition by Piperazine Derivatives

| Compound ID | Target | Assay Type | IC₅₀ / Kᵢ (nM) | Source |

|---|---|---|---|---|

| 9h | CDK2 | Enzyme Inhibition | 40.91 | nih.gov |

| 11d | CDK2 | Enzyme Inhibition | 41.70 | nih.gov |

| Staurosporine (Ref.) | CDK2 | Enzyme Inhibition | 56.76 | nih.gov |

| Compound 5 | σ₁ Receptor | Receptor Binding | 3.64 | nih.gov |

| Compound 11 | σ₁ Receptor | Receptor Binding | 4.41 | nih.gov |

| Compound 4 | H₃ Receptor | Receptor Binding | 3.17 | nih.gov |

| Cetirizine | H₁ Receptor | Receptor Binding | ~6 | wikipedia.org |

Animal Models for Therapeutic Efficacy

Promising candidates from in vitro studies are advanced to in vivo animal models to assess their therapeutic efficacy and physiological effects.

Piperazine derivatives have been evaluated in models of central nervous system disorders. In a model for Alzheimer's disease, a piperazine compound (PPZ) was tested for its neuroprotective effects. nih.gov The study demonstrated that PPZ could restore long-term potentiation in hippocampal slices from 6-month-old 5xFAD mice, a model for Alzheimer's. nih.gov This neuroprotective mechanism was linked to the activation of neuronal store-operated calcium entry in dendritic spines. nih.gov

In the context of anxiety disorders, two novel arylpiperazine derivatives, 4p and 3o , were studied for their anxiolytic-like action in mice using the elevated plus-maze (EPM) test. nih.gov The results confirmed the anxiolytic effects of both compounds. nih.gov Further investigation into the mechanism suggested the direct participation of 5-HT₁ₐ receptors and indirect involvement of the GABAergic system in their anxiolytic activity. nih.gov

Antipsychotic potential has also been explored. The evaluation of aryl piperazine derivatives included assessing their ability to inhibit 5-hydroxytryptophan (5-HTP)-induced head twitch behavior and to induce catalepsy in animal models, which are common tests for antipsychotic activity. ijpba.info

Computational and Theoretical Studies of 3 Ethyl Piperazin 2 One

Molecular Dynamics (MD) Simulations for Conformational Studies and Stabilitymdpi.com

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For 3-Ethyl-piperazin-2-one, MD simulations can provide critical insights into its conformational landscape and structural stability, which are essential for understanding its interaction with biological targets. nih.govnih.gov An MD simulation tracks the movements of atoms in a molecule by solving Newton's equations of motion, offering a view of the molecule's flexibility and how it might adapt its shape in different environments, such as in an aqueous solution or a protein's binding pocket. researchgate.net